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Compound of Interest

Compound Name: 2-Methyl-6-phenoxyaniline

CAS No.: 60287-70-9

Cat. No.: B3022912

Get Quote

CAS: 60287-70-9 | Formula:

| MW: 199.25 g/mol [1][2][3][4]

Executive Summary & Structural Logic
2-Methyl-6-phenoxyaniline represents a "privileged scaffold" in medicinal chemistry,

particularly in the design of Btk (Bruton's tyrosine kinase) inhibitors and other

immunomodulatory drugs.[1][2] Its structural uniqueness lies in the ortho, ortho-disubstitution

pattern flanking the primary amine.[1][2]

Steric Environment: The C2-methyl and C6-phenoxy groups create a sterically congested

environment around the amine (

).[1][2] This impacts nucleophilicity, often requiring forcing conditions or specific catalysts
(e.g., Buchwald-Hartwig Pd-catalysis) for subsequent coupling reactions.[1][2]

Electronic Effects: The phenoxy group acts as an electron-donating group (EDG) by

resonance but electron-withdrawing by induction.[1][2][3] The methyl group is a weak EDG.

[1][2] This combination makes the aniline ring electron-rich, susceptible to oxidation if not

stored properly.[1][2]
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Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for this molecule. Due to

the specific substitution pattern, resolution of the aromatic region requires high-field NMR (≥400

MHz).[2]

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Preferred for amine resolution) or

.[1][2]
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Nucleus
Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

H 2.05 – 2.15 Singlet (s) 3H

Characteristic

ortho-methyl

shift.[1][2][3]

H 4.60 – 4.90 Broad (br s) 2H

Exchangeabl

e.[1][2][3]

Shift varies

w/

concentration

& water

content.[1][2]

H 6.50 – 6.65 Multiplet (m) 1H Ar-H (C4)

Central ring

proton,

shielded by

amine.

H 6.75 – 6.90 Doublet (d) 2H
Ar-H

(Phenoxy)

Ortho-protons

of the

phenoxy ring.

[1][2][3]

H 6.95 – 7.10 Multiplet (m) 2H Ar-H (C3/C5)
Central ring

protons.

H 7.25 – 7.40 Multiplet (m) 3H
Ar-H

(Phenoxy)

Meta/Para-

protons of the

phenoxy ring.

[1][2][3]

C 17.5 – 18.2 - -

Upfield

methyl

carbon.[1][2]

[3]

C
115.0 – 130.0 - - Ar-CH Complex

aromatic
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region (9

distinct

signals

possible).[1]

[2][3]

C 142.0 – 145.0 - - C-N / C-O

Quaternary

carbons

bearing

heteroatoms.

[1][2][3]

Analyst Note: The chemical shift of the amine protons is highly diagnostic. In

, it may appear sharper and further upfield (3.5–4.0 ppm) compared to DMSO-

.[1][2]

B. Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)[1][2]

Parent Ion (

): Observed at m/z 200.25.[1][2]

Fragmentation Pattern (MS/MS):

m/z 183: Loss of

(Common in anilines).[1][2]

m/z 107: Cleavage of the ether bond (Phenoxy loss), generating the methyl-aniline radical

cation.
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m/z 77: Phenyl cation (

) derived from the phenoxy group.[1][2]

C. Infrared Spectroscopy (FT-IR)
3350 – 3450 cm

: N-H stretching (Primary amine doublet).[1][2]

1220 – 1240 cm

: C-O-C stretching (Asymmetric ether stretch, strong band).[1][2]

1600 & 1500 cm

: C=C Aromatic ring breathing modes.[1][2]

Analytical Workflow & Quality Control
To ensure the integrity of this intermediate during drug development, the following self-

validating workflow is recommended.

Crude Sample
(Reaction Mixture)

TLC Screening
(Hex/EtOAc 4:1)

 Rapid Check HPLC-MS
(C18, Formic Acid)

 Quantitation

Flash Chromatography
(Silica Gel) If <95%

1H NMR Validation
(Identity Check)

 If >95% Batch Release
(Purity >98%)

 Pass

Click to download full resolution via product page

Figure 1: Analytical decision matrix for the isolation and qualification of 2-methyl-6-
phenoxyaniline.

Protocol: Purity Determination via HPLC[2][3]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine absorption).[1][2]

Synthesis Context & Impurity Profile
Understanding the synthesis is crucial for identifying potential impurities in the spectra.[2] The

compound is typically synthesized via a copper-catalyzed Ullmann-type coupling.[1][2][3]

2-Methyl-6-haloaniline
(X = I, Br)

CuI / Ligand
Base (K3PO4)

Phenol
(Ph-OH)

2-Methyl-6-phenoxyaniline
(Target)

 110°C, DMSO

Impurity A:
Unreacted Halide

 Trace

Impurity B:
Bis-phenoxy (Over-reaction)

 Trace

Click to download full resolution via product page

Figure 2: Synthetic pathway highlights potential impurities detectable by MS (Impurity A) and

NMR (Impurity B).

Impurity Flags:

Unreacted Halide: Look for isotopic patterns in MS (e.g., M/M+2 ratio for Bromine) if the

starting material was brominated.[2]
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Oxidation: Anilines darken upon air exposure.[1][2] A broad "hump" in the baseline of the

NMR (5–8 ppm) often indicates polymerization or oxidation products (quinone imines).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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